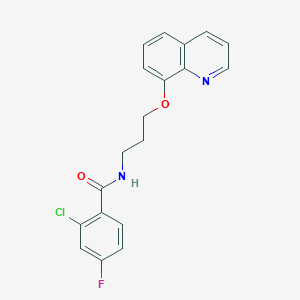

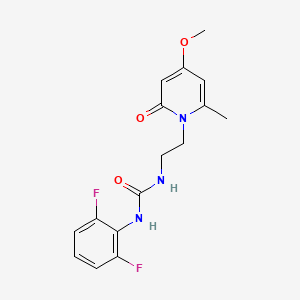

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

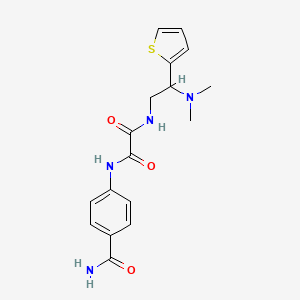

“2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide” is a chemical compound. It contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. They can undergo cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Scientific Research Applications

Fluorescent Chemosensors

Research indicates the utility of quinoline derivatives as fluorescent chemosensors for metal ions. A study by Li et al. (2014) demonstrated a new fluorescent sensor, incorporating a quinoline group, showing excellent selectivity and sensitivity for Zn(2+) over other cations in acetonitrile aqueous solution. This sensor facilitated the fluorescence imaging of Zn(2+) in living cells, highlighting its potential in biochemical and medical research (Li et al., 2014).

Radioligands for Medical Imaging

Another avenue of application lies in the development of radioligands for medical imaging, such as PET or SPECT studies. Cappelli et al. (2006) synthesized halogenated quinolinecarboxamide derivatives for visualizing peripheral benzodiazepine receptors (PBRs). One derivative, in particular, showed promise as a potent PBR ligand, suggesting its potential use in PET imaging to study various neurological and psychiatric conditions (Cappelli et al., 2006).

Antimicrobial Applications

The antimicrobial properties of quinoline derivatives have also been explored. Idrees et al. (2020) synthesized and evaluated the in vitro antibacterial activity of azetidinone derivatives integrated with quinoline, showing effectiveness against pathogenic bacteria. This research contributes to the development of new antimicrobial agents (Idrees et al., 2020).

Cancer Research

Quinoline derivatives have been evaluated for their anticancer activities. Ghorab and Alsaid (2015) synthesized and tested various quinoline acrylamide derivatives against the breast cancer cell line MCF7. Some compounds exhibited higher activity compared to the reference drug, doxorubicin, indicating their potential as anticancer agents (Ghorab & Alsaid, 2015).

Anti-Inflammatory and Antiproliferative Agents

Vachala et al. (2011) synthesized quinazolin-4(3H)-ones for screening their anti-inflammatory, antiproliferative, and antimicrobial activities. Some compounds showed significant activity, highlighting the diverse therapeutic potential of quinoline derivatives (Vachala et al., 2011).

Future Directions

properties

IUPAC Name |

2-chloro-4-fluoro-N-(3-quinolin-8-yloxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c20-16-12-14(21)7-8-15(16)19(24)23-10-3-11-25-17-6-1-4-13-5-2-9-22-18(13)17/h1-2,4-9,12H,3,10-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVROHUATYAUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)

![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2553050.png)

![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)

![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)